molecular formula C₂₇H₃₆N₂O₅ B1144993 Repaglinide N-Oxide CAS No. 121167-81-5

Repaglinide N-Oxide

Katalognummer: B1144993
CAS-Nummer: 121167-81-5
Molekulargewicht: 468.59
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Repaglinide N-Oxide is a derivative of repaglinide, an antidiabetic drug used to manage blood sugar levels in individuals with type 2 diabetes. Repaglinide itself is a member of the meglitinide class of drugs, which function by stimulating insulin release from the pancreas. The N-oxide derivative is formed by the oxidation of the nitrogen atom in the repaglinide molecule, potentially altering its pharmacological properties and applications.

Wissenschaftliche Forschungsanwendungen

Repaglinide N-Oxide has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of N-oxidation on drug properties and reactivity.

    Biology: Investigated for its potential effects on insulin release and glucose metabolism, similar to its parent compound.

    Medicine: Explored for its potential as an antidiabetic agent with modified pharmacokinetics and dynamics.

    Industry: Used in the development of new drug formulations and delivery systems, particularly in nanoparticle-based drug delivery.

Wirkmechanismus

Target of Action

Repaglinide N-Oxide, a derivative of Repaglinide, primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .

Mode of Action

This compound interacts with its primary targets, the pancreatic β cells, by binding to specific receptors on the cell membrane . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial blood glucose levels . The action of this compound is dependent on the presence of glucose, meaning it has little effect on insulin levels between meals and overnight .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It blocks ATP-dependent potassium channels, leading to the depolarization of the cell membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells .

Pharmacokinetics

Repaglinide is extensively metabolized in the liver and excreted in bile . Approximately 90% of a single orally administered dose is eliminated in feces and 8% in urine . These ADME properties impact the bioavailability of this compound, influencing its effectiveness in controlling blood glucose levels.

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of insulin release from β-islet cells of the pancreas . This results in a decrease in postprandial blood glucose levels, contributing to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic variations in certain genes, such as KCNQ1, can influence the response to Repaglinide . Additionally, the presence of other medications or substances in the body can potentially interact with this compound, affecting its action .

Safety and Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It is harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

Nanotechnology has been applied to improve the physicochemical properties of Repaglinide. For instance, Repaglinide nanoemulsion has been developed for faster drug delivery .

Biochemische Analyse

Biochemical Properties

Repaglinide N-Oxide, like Repaglinide, is likely to interact with various enzymes and proteins in the body. Repaglinide is known to act by binding to β cells of the pancreas to stimulate insulin release . It targets early-phase insulin release, lowering postprandial glucose (PPG) excursions, which is considered important in reducing long-term cardiovascular complications of diabetes mellitus .

Cellular Effects

The cellular effects of this compound are expected to be similar to those of Repaglinide. Repaglinide has been shown to have a significant impact on various types of cells, particularly pancreatic β cells . It influences cell function by stimulating early-phase insulin release, thereby reducing postprandial glucose levels .

Molecular Mechanism

The mechanism of action of this compound involves promoting insulin release from β-islet cells of the pancreas . Like other antidiabetic drugs, a main side effect concern is hypoglycemia . It is sold by Novo Nordisk under various brand names in different countries .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Repaglinide has been studied extensively. In clinical trials of up to 1-year’s duration, recommended dosages of Repaglinide provided effective glycaemic control and were generally well tolerated .

Dosage Effects in Animal Models

Studies on Repaglinide have shown that it has a good safety and efficacy profile in diabetic patients with complications in renal impairment .

Metabolic Pathways

Repaglinide is extensively metabolized in the liver and excreted in bile . The metabolic pathways of this compound are expected to be similar. Repaglinide metabolites do not possess appreciable hypoglycemic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Repaglinide is known to be transported and distributed within cells and tissues. It is extensively metabolized in the liver and excreted in bile .

Subcellular Localization

Repaglinide is known to act by binding to β cells of the pancreas to stimulate insulin release . This suggests that it may be localized in the β cells of the pancreas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide N-Oxide typically involves the oxidation of repaglinide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration of oxidizing agents to ensure consistency and quality. The product is then purified using techniques like recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Repaglinide N-Oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: Further oxidation can lead to the formation of more oxidized species, although this is less common.

Common Reagents and Conditions:

    Reduction: Zinc and acetic acid, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

    Oxidation: Strong oxidizing agents like peracids or ozone.

Major Products:

    Reduction: Repaglinide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of the nitrogen atom, though these are less stable.

Vergleich Mit ähnlichen Verbindungen

    Repaglinide: The parent compound, used widely in the treatment of type 2 diabetes.

    Nateglinide: Another meglitinide analog with a similar mechanism of action but different pharmacokinetic properties.

    Glibenclamide: A sulfonylurea that also stimulates insulin release but through a different binding site on the potassium channel.

Uniqueness: Repaglinide N-Oxide is unique due to the presence of the N-oxide group, which can influence its chemical reactivity, metabolic stability, and possibly its pharmacological effects. This makes it a valuable compound for research into the effects of N-oxidation on drug properties and for the development of new therapeutic agents.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Repaglinide N-Oxide involves the oxidation of Repaglinide using a suitable oxidizing agent.", "Starting Materials": [ "Repaglinide", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. sodium tungstate, sodium molybdate, etc.)" ], "Reaction": [ "Dissolve Repaglinide in a suitable solvent.", "Add the oxidizing agent and catalyst to the solution.", "Stir the mixture at a suitable temperature and for a suitable time to allow for oxidation of Repaglinide to Repaglinide N-Oxide.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

CAS-Nummer

121167-81-5

Molekularformel

C₂₇H₃₆N₂O₅

Molekulargewicht

468.59

Synonyme

2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-oxido-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid;  2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid N-Oxide_x000B_

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.